![molecular formula C15H14Cl2O3 B13060100 Methyl 2',3'-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13060100.png)
Methyl 2',3'-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate is a complex organic compound characterized by its unique structure, which includes multiple chlorine and methyl groups attached to a biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate typically involves multiple steps, starting with the preparation of the biphenyl core. This can be achieved through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
化学反応の分析
Types of Reactions
Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as proteins and nucleic acids.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate: shares similarities with other biphenyl derivatives, such as:
Uniqueness
What sets Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and transformations.
特性
分子式 |
C15H14Cl2O3 |
|---|---|
分子量 |
313.2 g/mol |
IUPAC名 |
methyl 6-(2,3-dichlorophenyl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C15H14Cl2O3/c1-8-6-10(9-4-3-5-11(16)14(9)17)13(12(18)7-8)15(19)20-2/h3-5,7,10,13H,6H2,1-2H3 |
InChIキー |
LKPBSDUBXNOVSY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(C(C1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


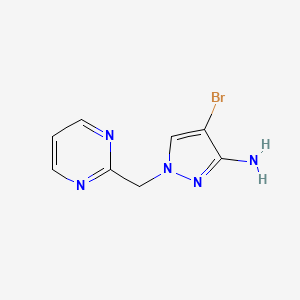
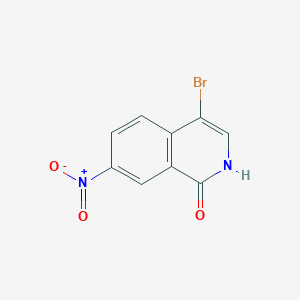
![1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13060056.png)
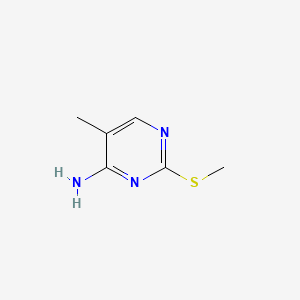
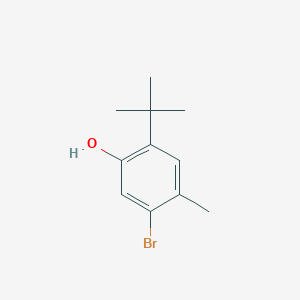
![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminomethanesulfonate](/img/structure/B13060062.png)
![2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate](/img/structure/B13060065.png)
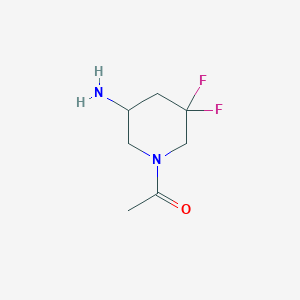
![[(2S)-5,5-Dimethyloxolan-2-yl]methanamine](/img/structure/B13060070.png)
![[6-(propan-2-yl)-3,4-dihydro-2H-pyran-5-yl]methanamine hydrochloride](/img/structure/B13060073.png)

![Benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B13060080.png)
![6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13060093.png)

